Bromobimane

Description

Structure

3D Structure

Properties

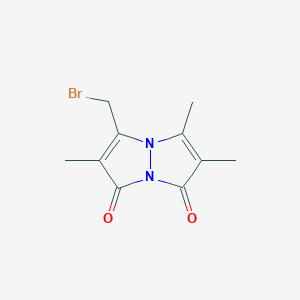

IUPAC Name |

7-(bromomethyl)-1,2,6-trimethylpyrazolo[1,2-a]pyrazole-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O2/c1-5-7(3)12-8(4-11)6(2)10(15)13(12)9(5)14/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHEWZZJEDQVLOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(=C(C(=O)N2C1=O)C)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70221609 | |

| Record name | Monobromobimane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71418-44-5 | |

| Record name | Monobromobimane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71418-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monobromobimane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071418445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monobromobimane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONOBROMOBIMANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V23UK0CYXL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bromobimane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of bromobimane, a widely used fluorescent probe for the detection and quantification of thiols. It delves into the chemical kinetics of its reaction, optimal conditions for labeling, and detailed experimental protocols for its application in biological systems.

Core Mechanism of Action: Thiol-Specific Fluorescence Labeling

This compound, in its various forms (e.g., monothis compound, mBBr), is an essentially non-fluorescent molecule that undergoes a nucleophilic substitution reaction with thiol groups to form a highly fluorescent thioether adduct.[1][2][3][4] This reaction is the cornerstone of its utility as a thiol-specific probe in biological research.

The primary mechanism involves the reaction of the electrophilic bromomethyl group of the this compound with the nucleophilic thiolate anion (R-S⁻) of a thiol-containing molecule (e.g., glutathione (B108866), cysteine residues in proteins).[1] This reaction proceeds via a second-order kinetic model and is, therefore, dependent on the concentrations of both the this compound and the thiol.[1][3]

A critical aspect of this mechanism is its pH dependence. The reactive species is the thiolate anion, the formation of which is favored at alkaline pH.[1][5] Consequently, the rate of the labeling reaction increases with pH, with optimal conditions typically observed in the range of 8.0 to 9.5 for many biological applications.[6][7][8]

Quantitative Data

The efficiency and sensitivity of this compound as a fluorescent probe are determined by several key quantitative parameters, including reaction rate constants and the fluorescence quantum yield of the resulting adducts.

Kinetic Parameters

The reaction between monothis compound and thiols is a second-order reaction. The half-life for the reaction of mBBr with glutathione (GSH) and other cysteine derivatives at pH 8.0 is approximately 20 seconds.[7] For the reaction with hydrogen sulfide (B99878) (H₂S), which involves two molecules of mBBr, the pseudo-first-order rate constant has been determined to be 0.01 ± 0.0016 s⁻¹ at pH 8.0.[2]

| Thiol | Reaction Condition | Rate Constant (k) | Reference |

| Glutathione (GSH) & Cysteine Derivatives | pH 8.0 | t₁/₂ ≈ 20 s | [7] |

| Hydrogen Sulfide (H₂S) | pH 8.0, 1 mM mBBr | 0.01 ± 0.0016 s⁻¹ (pseudo-first-order) | [2] |

Photophysical Properties

Upon reaction with thiols, the non-fluorescent this compound is converted into a highly fluorescent derivative. The excitation and emission maxima, as well as the quantum yield of the adduct, are crucial for its detection and quantification.

| Adduct | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φ) | Reference |

| mBBr-Glutathione | ~394 nm | ~490 nm | Not explicitly reported | |

| mBBr-Cysteine | Not explicitly reported | Not explicitly reported | Not explicitly reported | |

| mBBr-Sulfide (SdB) | ~390 nm | ~475 nm | 0.083 | |

| dBBr-Sulfide (BTE) | Not explicitly reported | Not explicitly reported | 0.62 |

Note: Specific quantum yield values for mBBr adducts with glutathione and cysteine are not widely reported in the literature.

Experimental Protocols

The following sections provide detailed methodologies for the use of monothis compound in key research applications.

Labeling of Low-Molecular-Weight Thiols (e.g., Glutathione) in Biological Samples

This protocol is adapted for the quantification of glutathione (GSH) in cell lysates or tissue homogenates using HPLC with fluorescence detection.

Materials:

-

Monothis compound (mBBr) stock solution (100 mM in acetonitrile (B52724) or DMSO)

-

50 mM HEPPS buffer (or similar), pH 8.0, containing 5 mM DTPA

-

Methanesulfonic acid (to stop the reaction)

-

HPLC system with a fluorescence detector (λex = 390 nm, λem = 480 nm)

-

Reversed-phase C18 column

Procedure:

-

Sample Preparation: Prepare cell lysate or tissue homogenate in a suitable lysis buffer. Centrifuge to remove cellular debris.

-

Derivatization: In a microcentrifuge tube, mix the sample (containing the thiol of interest) with the HEPPS buffer. Add mBBr stock solution to a final concentration of 2-3 mM. The final thiol concentration should be around 1 mM.[7]

-

Incubation: Incubate the reaction mixture for 10 minutes at room temperature in the dark.[7]

-

Reaction Quenching: Stop the reaction by adding methanesulfonic acid to a final concentration of 25 mM.[7]

-

Analysis: Analyze the sample by reversed-phase HPLC. The fluorescently labeled thiol adducts can be separated and quantified.

Site-Specific Labeling of Proteins

This protocol outlines a general procedure for labeling a specific cysteine residue within a protein. This often requires site-directed mutagenesis to introduce a unique, reactive cysteine.

Materials:

-

Purified protein with a single accessible cysteine residue

-

Monothis compound (mBBr) stock solution (100 mM in DMSO)

-

Labeling buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl)

-

Quenching solution (e.g., L-cysteine)

-

Size-exclusion chromatography column or dialysis membrane to remove excess probe

Procedure:

-

Protein Preparation: Ensure the purified protein is in the correct buffer and at a suitable concentration (e.g., 2 mg/mL).

-

Labeling Reaction: Add a 10-fold molar excess of the mBBr stock solution to the protein solution.

-

Incubation: Incubate the reaction for 1 hour at room temperature in the dark.

-

Quenching: Stop the reaction by adding an excess of a quenching agent like L-cysteine to react with any remaining mBBr.

-

Purification: Remove the unreacted mBBr and the quenching agent by size-exclusion chromatography or dialysis.

-

Confirmation: Confirm labeling efficiency using techniques such as mass spectrometry or by measuring the fluorescence of the labeled protein.

References

- 1. Monothis compound occupies a distinct xenobiotic substrate site in glutathione S-transferase π - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A monothis compound-based assay to measure the pharmacokinetic profile of reactive sulphide species in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A monothis compound-based assay to measure the pharmacokinetic profile of reactive sulphide species in blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorimetric determination of monothis compound and o-phthalaldehyde adducts of gamma-glutamylcysteine and glutathione: application to assay of gamma-glutamylcysteinyl synthetase activity and glutathione concentration in liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Simultaneous Determination of Human Serum Albumin and Low-Molecular-Weight Thiols after Derivatization with Monothis compound [mdpi.com]

An In-depth Technical Guide to Bromobimane: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromobimane, also known as monothis compound (mBBr), is a heterocyclic compound widely utilized in biochemistry and molecular biology as a fluorescent labeling agent.[1][2] While virtually non-fluorescent on its own, this compound becomes highly fluorescent upon reaction with thiol groups, making it an invaluable tool for the detection and quantification of sulfhydryl-containing molecules such as glutathione (B108866), cysteine, and proteins.[3][4][5] Its cell-permeable nature allows for the labeling of intracellular thiols in living cells.[6][7] This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental protocols involving this compound.

Chemical Structure and Properties

This compound is a pyrazolopyrazole derivative.[8] Its structure consists of a rigid bimane core with a bromomethyl group that is reactive towards nucleophiles, particularly thiolate anions.[8][9]

Chemical Structure:

-

IUPAC Name: 3-(Bromomethyl)-2,5,6-trimethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione[1]

-

Molecular Formula: C₁₀H₁₁BrN₂O₂[2]

-

SMILES: CC1=C(C)C(=O)N2N1C(CBr)=C(C)C2=O

-

InChI Key: AHEWZZJEDQVLOP-UHFFFAOYSA-N[1]

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | References |

| Molecular Weight | 271.11 g/mol | [2][8] |

| Appearance | Yellow powder/crystalline solid | [10] |

| Melting Point | 152-154 °C | [1][11] |

| Boiling Point | 327.8±44.0 °C (Predicted) | [11] |

| Solubility | Soluble in DMF, DMSO, acetonitrile (B52724), and methanol.[1][12] Slightly soluble in water.[13] Solubility in ethanol (B145695) is approximately 1 mg/mL, and in DMSO and DMF is approximately 50 mg/mL.[10] | |

| Storage | Store at -20°C, protected from light.[10] Solutions are unstable and should be prepared fresh.[3] |

Spectral Properties:

This compound itself is essentially non-fluorescent.[1][13] Upon reaction with a thiol, the resulting thioether adduct exhibits strong blue fluorescence.[7]

| Spectral Property | Wavelength (nm) | References |

| Excitation Maximum (λex) | ~390-398 nm | [6][12][14] |

| Emission Maximum (λem) | ~478-490 nm | [1][6][14] |

| Molar Extinction Coefficient (ε) | 4,600-5,100 M⁻¹cm⁻¹ at 396-398 nm in H₂O |

Reaction with Thiols: A Versatile Labeling Chemistry

The primary application of this compound stems from its high reactivity and selectivity towards thiol groups.[13] The reaction is a second-order nucleophilic substitution where the thiolate anion (R-S⁻) attacks the bromomethyl group of this compound, displacing the bromide ion and forming a stable, fluorescent thioether.[9] This reaction is pH-dependent, with the rate increasing at higher pH values where the concentration of the more nucleophilic thiolate anion is higher.[9]

This specific reactivity allows for the precise labeling and subsequent detection of a wide array of biologically significant thiols, including:

-

Low molecular weight thiols such as glutathione (GSH), cysteine, and homocysteine.[9][15]

-

Coenzyme A.[15]

Experimental Protocols

The following sections detail generalized experimental protocols for the use of this compound in labeling and quantifying thiols. Researchers should optimize these protocols for their specific experimental systems.

Preparation of this compound Stock Solution

Due to its light sensitivity and the instability of its solutions, this compound stock solutions should be prepared fresh and kept protected from light.[1][3]

Methodology:

-

Weigh out the desired amount of this compound powder in a light-protected tube.

-

Add the appropriate volume of a suitable organic solvent, such as acetonitrile or DMSO, to achieve the desired stock concentration (e.g., 100-180 mM in acetonitrile).[13][16]

-

Vortex or sonicate briefly to ensure complete dissolution.

-

Store the stock solution at -20°C or -80°C for short-term storage, protected from light.[17]

General Protocol for Labeling Thiols in Solution

This protocol is suitable for the derivatization of low molecular weight thiols in solution for subsequent analysis by techniques such as High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Prepare the thiol-containing sample in a suitable buffer (e.g., 20 mM Tris-methane sulfonate, pH 8.0).[13]

-

Add the this compound stock solution to the sample to a final concentration of approximately 2 mM. The final concentration of the thiol should be around 1 mM.[13]

-

Incubate the reaction mixture in the dark at room temperature for 15 minutes.[13]

-

To stop the reaction, add methanesulfonic acid to a final concentration of 25 mM from a 5 M stock solution.[13]

-

The derivatized sample is now ready for analysis by reversed-phase HPLC with fluorescence detection.[13]

Protocol for Labeling Intracellular Thiols in Cell Suspensions

This compound's cell permeability allows for the in situ labeling of thiols within living cells.

Methodology:

-

Prepare a cell suspension (e.g., 10% v/v) in a physiologically compatible buffer.[16]

-

Add 15-25 µL of a 100 mM this compound stock solution (in acetonitrile) to 1 mL of the cell suspension.[16]

-

Incubate the cells at 37°C for 30-45 minutes, protected from light.[16]

-

After incubation, the cells can be washed to remove excess reagent and then analyzed by methods such as flow cytometry or fluorescence microscopy.[6]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the detection of thiols using this compound derivatization followed by HPLC analysis.

Caption: General workflow for thiol detection using this compound.

Applications in Research and Drug Development

The ability of this compound to specifically label and quantify thiols has led to its widespread use in various research and development areas:

-

Oxidative Stress Research: Glutathione is a key antioxidant, and its levels are a critical indicator of cellular oxidative stress. This compound is extensively used to measure GSH levels in cells and tissues to study the effects of various stimuli and disease states.[15][18]

-

Drug Development: this compound is employed in the pharmaceutical industry to understand drug mechanisms, particularly for drugs that interact with or modulate cellular redox environments.[18] It can also be used to track the delivery of thiol-containing drugs.[18]

-

Protein Chemistry: It is used to probe the accessibility of cysteine residues in proteins, providing insights into protein structure, folding, and function.[15][19] The status of disulfide bonds, which can be analyzed after reduction and labeling with this compound, is crucial for the functional regulation of many proteins.[15]

-

Clinical Diagnostics: Methods have been developed for the simultaneous determination of human serum albumin and various low-molecular-weight thiols in plasma, which are important biomarkers for conditions like cardiovascular disease.[20]

Conclusion

This compound is a powerful and versatile fluorescent probe for the specific detection and quantification of thiols. Its well-characterized chemical properties, straightforward reaction chemistry, and cell permeability have established it as a standard tool in many areas of biological and pharmaceutical research. The experimental protocols provided in this guide offer a starting point for researchers to apply this valuable reagent in their own studies. As with any chemical reagent, proper handling and storage, particularly protection from light, are crucial for obtaining reliable and reproducible results.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. selleckchem.com [selleckchem.com]

- 4. cris.tau.ac.il [cris.tau.ac.il]

- 5. This compound - MedChem Express [bioscience.co.uk]

- 6. caymanchem.com [caymanchem.com]

- 7. abpbio.com [abpbio.com]

- 8. Monothis compound | C10H11BrN2O2 | CID 114810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cris.tau.ac.il [cris.tau.ac.il]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. MONOthis compound | 71418-44-5 [chemicalbook.com]

- 12. ブロモビマン suitable for fluorescence, BioReagent, ≥95% (HPCE) | Sigma-Aldrich [sigmaaldrich.com]

- 13. This compound | CAS#:71418-44-5 | Chemsrc [chemsrc.com]

- 14. Spectrum [mBBr (Monothis compound)] | AAT Bioquest [aatbio.com]

- 15. A Fluorescent Probe for Thiol-Specific Labeling | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. chemimpex.com [chemimpex.com]

- 19. Methodologies for the application of monothis compound to the simultaneous analysis of soluble and protein thiol components of biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Simultaneous Determination of Human Serum Albumin and Low-Molecular-Weight Thiols after Derivatization with Monothis compound - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Monobromobimane for Laboratory Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis of monobromobimane (mBBr), a widely utilized fluorescent labeling agent for the quantification and visualization of thiols in biological systems. The document details the synthetic protocol, purification methods, and characterization data, alongside its primary application in reacting with sulfhydryl groups.

Introduction

Monothis compound (mBBr) is a valuable chemical probe in biological and biomedical research. Its utility stems from its ability to react specifically with thiol groups, which are present in amino acids like cysteine, peptides such as glutathione, and proteins. Upon reaction, the non-fluorescent mBBr molecule forms a highly fluorescent and stable thioether adduct, enabling the sensitive detection and quantification of these crucial biomolecules.[1][2][3] This guide presents a standard laboratory procedure for the synthesis of mBBr, starting from syn-(Methyl,methyl)bimane.

Synthesis of Monothis compound

The synthesis of monothis compound is achieved through the bromination of syn-(Methyl,methyl)bimane using N-Bromosuccinimide (NBS) as the brominating agent.

Synthetic Pathway

The overall reaction involves the substitution of a hydrogen atom on one of the methyl groups of the bimane core with a bromine atom.

Caption: Synthetic pathway for monothis compound.

Experimental Protocol

This protocol is adapted from established synthetic procedures.[4]

Materials:

-

syn-(Methyl,methyl)bimane

-

N-Bromosuccinimide (NBS), recrystallized

-

Acetonitrile, anhydrous

-

Hexane

-

Ethyl acetate (B1210297)

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

-

Ice bath

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

In a round-bottom flask, dissolve syn-(Methyl,methyl)bimane (0.5 g, 2.6 mmol) in 50 mL of acetonitrile.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add recrystallized N-Bromosuccinimide (0.46 g, 2.6 mmol) to the cooled solution in portions over a period of 30 minutes.

-

After the complete addition of NBS, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting residue by flash chromatography using a hexane/ethyl acetate (1:1) solvent system.

-

Collect the fractions containing the product and evaporate the solvent to yield monothis compound as a solid.

Quantitative Data

| Parameter | Value | Reference |

| Reactants | ||

| syn-(Methyl,methyl)bimane | 0.5 g (2.6 mmol) | [4] |

| N-Bromosuccinimide | 0.46 g (2.6 mmol) | [4] |

| Acetonitrile | 50 mL | [4] |

| Reaction Conditions | ||

| Temperature | 0 °C to 20 °C | [4] |

| Reaction Time | 12.5 hours | [4] |

| Product | ||

| Monothis compound (mBBr) | 0.35 g | [4] |

| Yield | 50% | [4] |

| Purification | ||

| Method | Flash Chromatography | [4] |

| Eluent | Hexane/Ethyl Acetate (1:1) | [4] |

Characterization Data

The synthesized monothis compound can be characterized using various spectroscopic techniques.

| Technique | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ = 1.84 (s, 3H), 1.89 (s, 3H), 2.45 (s, 3H), 4.32 (s, 2H) ppm | [4] |

| ¹³C NMR (100 MHz, CDCl₃) | δ = 6.9, 11.5, 17.8, 113.2, 115.4, 144.2, 146.0, 159.8, 160.7 ppm | [4] |

| ESI-MS | m/z calcd for C₁₀H₁₂BrN₂O₂ [M+H]⁺: 271.0082; found: 271.0067 | [4] |

Application in Thiol Labeling

Monothis compound is primarily used as a derivatizing agent for thiols. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the carbon atom attached to the bromine, resulting in a stable, fluorescent thioether.

Reaction with Thiols

Caption: Reaction of monothis compound with a thiol.

Experimental Workflow for Thiol Derivatization

The following is a general workflow for the derivatization of thiols in biological samples for subsequent analysis, often by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.

Caption: Workflow for thiol derivatization and analysis.

Safety and Handling

Monothis compound is a reactive alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

The synthesis of monothis compound is a straightforward and reproducible procedure for a moderately equipped organic chemistry laboratory. Its utility as a fluorescent probe for thiols makes it an indispensable tool in various fields, including biochemistry, cell biology, and drug development, for the study of redox biology and the quantification of important biological thiols. The detailed protocol and characterization data provided in this guide should enable researchers to synthesize and utilize this versatile compound effectively.

References

An In-Depth Technical Guide to Bromobimane Fluorescent Labeling for Thiol Quantification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of bromobimane-based fluorescent labeling for the specific and sensitive detection of thiols in biological systems. It is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this powerful tool in their studies.

Core Principles of this compound Fluorescent Labeling

This compound reagents, most notably monothis compound (mBBr), are essentially non-fluorescent compounds that become highly fluorescent upon reaction with thiols. This property forms the basis of their utility as selective labeling agents for sulfhydryl-containing molecules such as glutathione (B108866) (GSH), cysteine, and protein thiols.

The labeling reaction proceeds via a second-order nucleophilic substitution (SN2) mechanism. The active nucleophile is the thiolate anion (RS⁻), making the reaction rate pH-dependent. The reaction involves the displacement of the bromide ion from the this compound molecule by the thiolate, resulting in the formation of a stable, fluorescent thioether adduct. This conversion from a non-fluorescent to a fluorescent entity allows for the sensitive quantification of thiols.

Different variants of this compound, such as dithis compound (B43652) (bBBr) and the positively charged monobromotrimethylammoniobimane (qBBr), are also available, offering different characteristics in terms of cell permeability and reactivity.

Quantitative Data

The spectral properties of this compound-thiol adducts are crucial for their detection and quantification. The following table summarizes key quantitative data for monothis compound (mBBr).

| Parameter | Value | Conditions |

| Excitation Maximum (λex) | ~390 nm | General |

| 380 nm | In Methanol (B129727) | |

| 390 nm | In 0.1 M Phosphate Buffer (pH 7.5) with Glutathione | |

| 378 nm | For HPLC analysis of multiple thiols | |

| Emission Maximum (λem) | ~480 nm | General |

| 461 nm | In Methanol | |

| 478 nm | In 0.1 M Phosphate Buffer (pH 7.5) with Glutathione | |

| 492 nm | For HPLC analysis of multiple thiols |

Application in Signaling Pathway Analysis: The Keap1-Nrf2 Pathway

A significant application of thiol labeling is in the study of redox-regulated signaling pathways. Protein S-glutathionylation, the formation of a mixed disulfide between glutathione and a protein cysteine residue, is a key post-translational modification that can alter protein function. This compound-based methods can be employed to quantify changes in protein S-glutathionylation, providing insights into cellular responses to oxidative stress.

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.[1][2][3][4] Under basal conditions, the transcription factor Nrf2 is bound to its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress, specific cysteine residues in Keap1 become modified, including through S-glutathionylation.[1][3] This modification leads to a conformational change in Keap1, releasing Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of antioxidant and detoxification genes.[1][3]

By quantifying the total S-glutathionylated protein pool using monothis compound, researchers can assess the activation state of this protective pathway.[5]

Experimental Protocols

The following are generalized protocols for the labeling and analysis of thiols using monothis compound. Specific parameters may require optimization depending on the sample type and experimental goals.

Labeling and Quantification of Low-Molecular-Weight Thiols in Cells via HPLC

This protocol outlines the steps for the derivatization of low-molecular-weight thiols, such as glutathione and cysteine, in cultured cells, followed by their separation and quantification using reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.[6][7][8]

Materials:

-

Monothis compound (mBBr) stock solution (e.g., 100 mM in acetonitrile)

-

Cell lysis buffer (e.g., containing perchloric acid or metaphosphoric acid to precipitate proteins)

-

Neutralizing buffer (e.g., potassium carbonate)

-

HPLC system with a fluorescence detector

-

C18 reverse-phase HPLC column

-

Mobile phases (e.g., aqueous buffer with an organic modifier like methanol or acetonitrile)

-

Thiol standards (e.g., glutathione, cysteine)

Procedure:

-

Cell Lysis: Harvest and wash cells. Lyse the cells in ice-cold lysis buffer to release intracellular contents and precipitate proteins.

-

Neutralization: Centrifuge the lysate to pellet the protein precipitate. Transfer the supernatant to a new tube and neutralize with the appropriate buffer.

-

Derivatization: Add mBBr stock solution to the neutralized supernatant to a final concentration of 1-2 mM. Incubate in the dark at room temperature for 15-30 minutes. The reaction is quenched by the addition of an acid (e.g., methanesulfonic acid).

-

HPLC Analysis: Inject the derivatized sample into the HPLC system. Separate the thiol-bimane adducts on a C18 column using a suitable gradient of mobile phases.

-

Detection and Quantification: Monitor the elution of the fluorescent adducts using a fluorescence detector with excitation and emission wavelengths appropriate for the bimane derivatives (see table above). Quantify the thiols by comparing the peak areas to those of known standards.

Quantification of Total Protein S-Glutathionylation

This protocol describes a method to quantify the total amount of S-glutathionylated proteins in a sample.[9][10][11]

Materials:

-

N-ethylmaleimide (NEM)

-

Dithiothreitol (DTT)

-

Monothis compound (mBBr)

-

Protein precipitation solution (e.g., trichloroacetic acid, TCA)

-

Fluorescence spectrophotometer or plate reader

Procedure:

-

Blocking of Free Thiols: Lyse cells or homogenize tissue in a buffer containing NEM to block all free sulfhydryl groups.

-

Protein Precipitation: Precipitate the proteins using TCA to remove excess NEM and other small molecules. Wash the protein pellet to ensure complete removal of non-protein components.

-

Reduction of Disulfides: Resuspend the protein pellet in a buffer containing DTT to reduce the disulfide bonds of the S-glutathionylated proteins, releasing glutathione.

-

Derivatization of Released Glutathione: Add mBBr to the solution to label the newly released glutathione. Incubate in the dark.

-

Fluorescence Measurement: Measure the fluorescence of the sample using a spectrophotometer or plate reader at the appropriate excitation and emission wavelengths for the glutathione-bimane adduct. The fluorescence intensity is proportional to the amount of S-glutathionylated protein in the original sample.

Conclusion

This compound fluorescent labeling is a robust and versatile technique for the quantification of thiols in a wide range of biological samples. Its high specificity and sensitivity make it an invaluable tool for researchers in various fields, including cell biology, biochemistry, and drug development. By understanding the core principles and applying the appropriate experimental protocols, scientists can effectively utilize this compound to investigate the critical roles of thiols in cellular processes and disease pathogenesis.

References

- 1. Glutathione Induces Keap1 S-Glutathionylation and Mitigates Oscillating Glucose-Induced β-Cell Dysfunction by Activating Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Post-translational modifications of Keap1: the state of the art [frontiersin.org]

- 3. Glutathione Induces Keap1 S-Glutathionylation and Mitigates Oscillating Glucose-Induced β-Cell Dysfunction by Activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GSTP alleviates acute lung injury by S-glutathionylation of KEAP1 and subsequent activation of NRF2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Methodologies for the application of monothis compound to the simultaneous analysis of soluble and protein thiol components of biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. ntrs.nasa.gov [ntrs.nasa.gov]

- 9. usiena-air.unisi.it [usiena-air.unisi.it]

- 10. researchgate.net [researchgate.net]

- 11. Measurement of S-glutathionylated proteins by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bromobimane Fluorescence for Thiol and Sulfide Quantification

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of bromobimane-based fluorescence, a critical tool for the quantification of thiols and reactive sulfide (B99878) species. It covers the core principles, spectroscopic properties, and detailed experimental protocols relevant to research and development.

Core Principles of this compound Fluorescence

Bromobimanes are a class of chemical probes that are effectively non-fluorescent on their own but become highly fluorescent upon reaction with nucleophiles, particularly thiols. This "fluorogenic" property makes them exceptionally useful for detecting and quantifying thiol-containing molecules like glutathione (B108866) (GSH), cysteine (Cys), and thiol residues in proteins with high sensitivity and specificity.

The fundamental reaction is an alkylation, where the bromomethyl group of the bimane molecule reacts with a thiol group (R-SH) to form a stable, fluorescent thioether adduct.

There are two primary types of bromobimanes used in research:

-

Monothis compound (mBBr): Possesses one reactive bromomethyl group and is used to label individual thiol groups. It is the most common probe for quantifying low-molecular-weight thiols and accessible protein thiols.

-

Dithis compound (B43652) (bBBr): A homobifunctional reagent with two reactive bromomethyl groups. It is used as a cross-linking agent to probe the proximity of two thiol groups within a single protein or between interacting proteins. Its fluorescence becomes significant only after both of its alkylating groups have reacted.

Caption: Fluorogenic reaction of monothis compound with a thiol.

Spectroscopic Properties

The fluorescence emission of this compound adducts is characterized by excitation in the near-UV range and emission in the blue-green region of the spectrum. These properties are influenced by the local chemical environment, including solvent polarity and the specific molecule to which the bimane is conjugated.

Factors Influencing Fluorescence Spectra:

-

Solvent Polarity: The fluorescence quantum yield and emission wavelength can be sensitive to the polarity of the environment.[1] Generally, fluorescence intensity increases in less polar (more hydrophobic) environments. This solvatochromic property is particularly useful for studying protein conformational changes or binding events that alter the local environment of a labeled thiol.[1]

-

pH: The reaction rate of bromobimanes with thiols is pH-dependent, as it preferentially reacts with the more nucleophilic thiolate anion (R-S⁻). Therefore, labeling is typically performed at a pH of 8.0 or higher to ensure sufficient deprotonation of the thiol groups.[2]

-

Quantum Yield and Lifetime: The quantum yield (QY) of the monothis compound-glutathione adduct is approximately 0.1–0.3 in pH 8 buffer.[3] The fluorescence quantum yield and lifetime are sensitive indicators of the fluorophore's immediate surroundings and can be affected by factors such as temperature, pH, and conjugation to macromolecules.[4][5][6]

Data Presentation: Spectroscopic Characteristics

The following table summarizes the key spectroscopic data for monothis compound and dithis compound adducts.

| Probe | Analyte/Adduct | Excitation (λex) max (nm) | Emission (λem) max (nm) | Notes |

| Monothis compound (mBBr) | Glutathione (GSH) Conjugate | 394 | 490 | Quantum yield ~0.1-0.3 in pH 8 buffer.[3][7] |

| 2-Mercaptoethanol Adduct | 381 | - | Data for the unreacted reagent in MeOH.[3] | |

| General Thiols | ~390 | ~480 | General values cited for various thiol adducts. | |

| Sulphide (as Sulphide Dibimane) | 390 | 475 | Formed by the reaction of two mBBr molecules with H₂S. | |

| Dithis compound (bBBr) | Cross-linked Thiols | 390 | 450 | Becomes fluorescent after reacting with two thiols. |

Experimental Protocols

Accurate quantification of thiols using bromobimanes requires careful sample preparation and optimized reaction conditions. Below are detailed methodologies for common applications.

Protocol 1: Quantification of Low-Molecular-Weight (LMW) Thiols by HPLC

This method is the gold standard for separating and quantifying specific LMW thiols like glutathione and cysteine from biological extracts.

Methodology:

-

Sample Extraction: Homogenize cells or tissues in an acidic buffer (e.g., 0.1 M HCl or sulfosalicylic acid) to precipitate proteins and prevent thiol oxidation.[8][9] Centrifuge to collect the acid-soluble supernatant.

-

Derivatization:

-

Adjust the pH of the extract to 8.0 with a buffer such as HEPPS or borate.[8]

-

Add a 1-2 mM stoichiometric excess of monothis compound (mBBr) solution (typically a 30-150 mM stock in acetonitrile (B52724) or DMSO).[8][9]

-

Incubate the reaction for 10-15 minutes at room temperature (or 60°C for some protocols) in dim light to prevent photodecomposition.[8][9]

-

-

Reaction Quenching: Stop the reaction by adding an acid, such as methanesulfonic acid, to a final concentration of 25-100 mM.[8]

-

HPLC Analysis:

-

Separate the bimane adducts using reversed-phase HPLC (e.g., a C8 or C18 column).[10][11]

-

Use a gradient elution, typically with a mobile phase consisting of an aqueous buffer (e.g., 0.1% trifluoroacetic acid (TFA) or sodium acetate) and an organic modifier like acetonitrile or methanol.[9][10]

-

Detect the eluting adducts using a fluorescence detector set to the appropriate excitation and emission wavelengths (e.g., λex ~380-395 nm, λem ~480-492 nm).[10]

-

-

Quantification: Calculate concentrations by comparing the integrated peak areas to those of known standards (e.g., GSH, Cys) derivatized under the same conditions.

Caption: Experimental workflow for LMW thiol analysis by HPLC.

Protocol 2: Determination of Different Protein Thiol Pools

This approach uses a three-step procedure to differentiate between freely accessible thiols, buried or inaccessible thiols, and thiols present as disulfides.[12][13]

Methodology:

-

Prepare Three Aliquots of the protein extract (e.g., 1 mg/mL protein concentration).[13]

-

Aliquot A (Free Thiols): Directly label the native protein sample with mBBr as described in Protocol 1 (steps 2-3). This measures the accessible, reduced protein thiols.

-

Aliquot B (Total Thiols after Reduction):

-

First, add a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl) phosphine (B1218219) (TCEP) to the sample. Incubate to reduce all disulfide bonds.[12][13]

-

Label the now fully reduced sample with mBBr. This measures the total thiol content (initially free thiols + those from reduced disulfides).

-

-

Aliquot C (Inaccessible Thiols):

-

Add a denaturing agent (e.g., 6 M guanidinium (B1211019) chloride) to unfold the proteins.

-

Label the denatured sample with mBBr. This measures all reduced thiols, both those that were initially accessible and those that were buried within the native protein structure.[12]

-

-

Analysis: After labeling, precipitate the protein (e.g., with trichloroacetic acid), wash the pellet to remove excess reagent, and resuspend in a suitable buffer. Measure the fluorescence using a spectrofluorometer. The amount of disulfide-bound thiols can be calculated by subtracting the fluorescence of Aliquot A from Aliquot B.

Caption: Logical workflow for differentiating protein thiol pools.

References

- 1. Thiol-reactive Derivatives of the Solvatochromic 4-N,N-Dimethylamino-1,8-naphthalimide Fluorophore: A Highly Sensitive Toolset for the Detection of Biomolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical methods for monitoring protein thiol redox states in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiol-Reactive Probes Excited with Ultraviolet Light—Section 2.3 | Thermo Fisher Scientific - KR [thermofisher.com]

- 4. The environmental effect on the fluorescence intensity in solution. An analytical model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Spectra and fluorescence lifetimes of lissamine rhodamine, tetramethylrhodamine isothiocyanate, texas red, and cyanine 3.18 fluorophores: influences of some environmental factors recorded with a confocal laser scanning microscope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Monothis compound - Echelon Biosciences [echelon-inc.com]

- 8. scispace.com [scispace.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. ntrs.nasa.gov [ntrs.nasa.gov]

- 12. Methodologies for the application of monothis compound to the simultaneous analysis of soluble and protein thiol components of biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Detection of Disulfides in Protein Extracts ofArabidopsis thaliana using Monothis compound (mBB) - PMC [pmc.ncbi.nlm.nih.gov]

Bromobimane Derivatives for Targeted Labeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of bromobimane derivatives, a class of fluorescent probes essential for the targeted labeling and quantification of thiols in biological systems. We will cover the core principles, synthesis, and applications of these reagents, with a focus on providing structured data and detailed experimental protocols for researchers in life sciences and drug development.

Introduction to this compound Derivatives

Bromobimanes are heterocyclic compounds that serve as powerful fluorescent labeling agents.[1] While essentially non-fluorescent on their own, they undergo a reaction with nucleophilic thiol groups (present in molecules like cysteine, glutathione, and proteins) to form stable, highly fluorescent thioether adducts.[1][2][3] This "turn-on" fluorescence mechanism makes them highly sensitive probes for detecting and quantifying thiols.

The key advantages of using this compound derivatives include:

-

High Selectivity: They exhibit a strong preference for reacting with thiols over other biological functional groups.[4][5]

-

Rapid Reactivity: The alkylation reaction with thiols is fast, enabling efficient labeling.[4][5]

-

Cell Permeability: Certain derivatives can readily penetrate cell membranes, allowing for the labeling of intracellular components.[4][5][6]

-

Favorable Spectroscopic Properties: The resulting fluorescent adducts have excitation and emission wavelengths suitable for standard fluorescence microscopy and detection systems.[5][7]

The family of this compound reagents includes several key members, each with distinct properties that allow for differential targeting:

-

Monothis compound (mBBr): The most common derivative, it is cell-permeable and used for labeling general intracellular thiols.[6]

-

Dithis compound (bBBr): Also cell-permeable, this derivative has two reactive sites and can be used for cross-linking thiols.[6][8]

-

Monobromotrimethylammoniobimane (qBBr): A quaternary ammonium (B1175870) derivative that is cell-impermeable, making it ideal for selectively labeling protein thiols on the external cell surface.[6][8]

Physicochemical and Spectroscopic Data

The properties of monothis compound (mBBr), the most widely used derivative, are summarized below. This data is crucial for designing labeling experiments and selecting appropriate instrumentation.

| Property | Value | References |

| Chemical Formula | C₁₀H₁₁BrN₂O₂ | [1][4][5] |

| Molecular Weight | 271.11 g/mol | [1][4][5] |

| Melting Point | 152-154 °C | [1][4] |

| Excitation Max (λex) | ~390 - 398 nm | [5][7] |

| Emission Max (λem) | ~478 - 480 nm (post-conjugation) | [1][5][7] |

| Solubility | Soluble in DMF, DMSO, acetonitrile, methanol | [1][5] |

| Storage | 2-8°C, protect from light | [1][4] |

Synthesis and Reaction Mechanism

3.1. General Synthesis Pathway

The synthesis of the this compound core structure is a multi-step process. It begins with the creation of a syn-bimane scaffold, which is then selectively brominated to yield the final product.[1][3] Using one equivalent of bromine results in monothis compound, while using two equivalents produces dithis compound.[1]

3.2. Thiol Labeling Mechanism

This compound derivatives label thiols via a bimolecular nucleophilic substitution (SN2) reaction. The sulfur atom of a deprotonated thiol (thiolate) acts as the nucleophile, attacking the bromomethyl group of the bimane. This displaces the bromide ion and forms a stable, fluorescent thioether bond. The reaction is pH-dependent, as a higher pH favors the formation of the more reactive thiolate anion.[5][9]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Highly tunable bimane-based fluorescent probes: design, synthesis, and application as a selective amyloid binding dye - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Fluorescent Reagent Probe for Thiols [sigmaaldrich.com]

- 5. This compound Fluorescent Reagent Probe for Thiols [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. A Fluorescent Probe for Thiol-Specific Labeling | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. Bimane fluorescent labels. Characterization of the bimane labeling of human hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Fluorescent Reagent Probe for Thiols [sigmaaldrich.com]

A Technical Guide to the Shelf Life and Storage of Bromobimane Reagents

For researchers, scientists, and professionals in drug development utilizing bromobimane reagents for thiol detection and quantification, understanding the stability and proper storage of these fluorescent probes is paramount for reproducible and accurate results. This technical guide provides an in-depth overview of the shelf life and optimal storage conditions for this compound reagents, including monothis compound (mBBr) and dithis compound (B43652) (bBBr).

Core Principles of this compound Stability

This compound reagents are thiol-reactive fluorescent probes that are essentially non-fluorescent until they react with thiols to form highly fluorescent adducts.[1] Their reactivity, however, also makes them susceptible to degradation over time and under suboptimal storage conditions. Key factors influencing their stability include temperature, light exposure, moisture, and the solvent used for reconstitution. Exposure to light, in particular, can lead to photobleaching and a significant loss of fluorescent potential.[2][3]

Recommended Storage Conditions and Shelf Life

To ensure the longevity and performance of this compound reagents, it is crucial to adhere to the manufacturer's storage recommendations. The following tables summarize the typical shelf life and storage conditions for solid and reconstituted this compound reagents based on data from various suppliers.

Table 1: Storage and Shelf Life of Solid this compound Reagents

| Reagent | Form | Recommended Storage Temperature | Shelf Life | Key Considerations |

| Monothis compound (mBBr) | Lyophilized Powder | -20°C to -30°C[4][5] | Batch-dependent, refer to CoA | Protect from light.[1][4] Store in a desiccated environment. |

| Dithis compound (bBBr) | Solid | 2-8°C[6][7] | Batch-dependent, refer to CoA | Protect from light. Store in a desiccated environment. |

Table 2: Storage and Shelf Life of Reconstituted this compound Stock Solutions

| Reagent | Solvent | Storage Temperature | Shelf Life | Key Considerations |

| Monothis compound (mBBr) | Acetonitrile (B52724) | 4°C | Up to 3 months[8] | Protect from light. |

| Monothis compound (mBBr) | Acetonitrile | Room Temperature (20°C) | Half-life of ~4 hours (aqueous stock)[8] | Prepare fresh for immediate use. |

| Monothis compound (mBBr) | DMSO | -20°C | 1 month[9][10] | Protect from light. Aliquot to avoid freeze-thaw cycles.[10] |

| Monothis compound (mBBr) | DMSO | -80°C | 6 months[9][10] | Protect from light. Aliquot to avoid freeze-thaw cycles.[10] |

| Dithis compound (bBBr) | Not Specified | -20°C | 1 month[11] | Protect from light. |

| Dithis compound (bBBr) | Not Specified | -80°C | 6 months[11] | Protect from light. |

Experimental Protocols

Accurate and reproducible results depend on proper handling and preparation of this compound reagents. The following are generalized protocols for the preparation of stock and working solutions.

Protocol 1: Preparation of Monothis compound (mBBr) Stock Solution

Objective: To prepare a stable, concentrated stock solution of mBBr for subsequent dilution to working concentrations.

Materials:

-

Monothis compound (mBBr), lyophilized powder

-

Anhydrous acetonitrile or DMSO

-

Vortex mixer

-

Amber microcentrifuge tubes or vials

Procedure:

-

Allow the vial of lyophilized mBBr to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Prepare a stock solution, for example, a 50 mM solution by dissolving 13 mg of mBBr in 1 mL of anhydrous acetonitrile.[8] Alternatively, prepare a stock solution in DMSO.[9]

-

Vortex thoroughly until the reagent is completely dissolved.

-

Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to minimize the number of freeze-thaw cycles and light exposure.

-

Store the aliquots at the recommended temperature (-20°C or -80°C) as specified in Table 2.

Protocol 2: General Procedure for Thiol Labeling with mBBr

Objective: To label thiols in a biological sample with mBBr for fluorescent detection.

Materials:

-

mBBr stock solution (from Protocol 1)

-

Cell suspension or protein solution in an appropriate buffer (e.g., pH 7.4)

-

Incubator

Procedure:

-

Prepare the mBBr working solution by diluting the stock solution in an appropriate buffer immediately before use. Working solutions for in vivo experiments should be prepared fresh on the same day.[9][11]

-

Add the mBBr working solution to the sample. For example, add 15-25 µL of a 100 mM mBBr solution in acetonitrile to 1 mL of a 10% cell suspension.[9]

-

Incubate the reaction mixture at room temperature or 37°C for a duration of 2 to 60 minutes, depending on the specific application and sample type.[8][9]

-

Proceed with fluorescence detection or further sample processing. The glutathione (B108866) conjugate of monothis compound has absorption/emission maxima of approximately 394/490 nm.[1]

Visualization of Workflows

To further clarify the handling and application of this compound reagents, the following diagrams illustrate key workflows.

References

- 1. abpbio.com [abpbio.com]

- 2. idtdna.com [idtdna.com]

- 3. Optimization of a Monothis compound (MBB) Derivatization and RP-HPLC-FLD Detection Method for Sulfur Species Measurement in Human Serum after Sulfur Inhalation Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monothis compound (mBBr), FluoroPure™ grade 25 mg | Buy Online | Invitrogen™ [thermofisher.com]

- 5. moleculardepot.com [moleculardepot.com]

- 6. scientificlabs.ie [scientificlabs.ie]

- 7. Dithis compound BioReagent, suitable for fluorescence, ≥95.0% (CHN) | 68654-25-1 [sigmaaldrich.com]

- 8. THIOLYTE® Monothis compound Reagent, Fluorescent Labeling Compound | 71418-44-5 [sigmaaldrich.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note & Protocol: HPLC Separation of Bromobimane-Labeled Thiols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of low-molecular-weight thiols and protein thiols is critical in various fields of research, including cellular biochemistry, oxidative stress analysis, and drug development. Thiols, such as glutathione (B108866) (GSH), cysteine (Cys), and homocysteine (Hcy), play crucial roles in maintaining cellular redox balance and detoxification processes. A widely used method for the sensitive and selective quantification of these compounds is pre-column derivatization with a fluorescent labeling agent followed by reversed-phase high-performance liquid chromatography (RP-HPLC).

Monobromobimane (mBBr) is a highly effective fluorescent labeling reagent for thiols. It is essentially non-fluorescent itself but reacts specifically with the thiol group to form a stable, highly fluorescent product that can be readily detected.[1][2] This application note provides a detailed protocol for the derivatization of thiols with monothis compound and their subsequent separation and quantification using RP-HPLC with fluorescence detection.

Principle of the Method

The methodology involves two key steps:

-

Derivatization: Thiols in the sample are reacted with monothis compound in a controlled pH environment. The reaction involves the nucleophilic attack of the thiolate anion on the bromine atom of monothis compound, resulting in the formation of a stable, fluorescent thioether derivative. For the analysis of total thiols, a reduction step using a reducing agent like sodium borohydride (B1222165) (NaBH₄) can be included prior to derivatization to convert disulfides to their corresponding thiols.[3]

-

HPLC Separation and Detection: The this compound-labeled thiol derivatives are then separated on a reversed-phase HPLC column.[3][4] The separation is based on the differential partitioning of the analytes between the stationary phase (e.g., C18) and the mobile phase. The separated derivatives are detected by a fluorescence detector set at the appropriate excitation and emission wavelengths for the bimane fluorophore.[3]

Experimental Protocols

Materials and Reagents

-

Monothis compound (mBBr)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA) or Acetic Acid, HPLC grade

-

Sodium borohydride (NaBH₄) (for total thiol analysis)

-

Thiol standards (e.g., Glutathione, Cysteine, Homocysteine, N-acetyl-L-cysteine)

-

Biological sample (e.g., plasma, tissue homogenate, cell lysate)

-

HPLC system with a fluorescence detector

-

Reversed-phase HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)

Preparation of Reagents

-

Monothis compound (mBBr) Stock Solution (100 mM): Prepare by dissolving the appropriate amount of mBBr in acetonitrile. This solution should be protected from light and can be stored at -20°C for up to a month.[1]

-

Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in water.[3]

-

Mobile Phase B (Organic): 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[3]

Sample Preparation and Derivatization Protocol

This protocol is a general guideline and may need optimization depending on the specific sample matrix and target thiols.

-

Sample Collection and Pre-treatment:

-

For plasma samples, collect blood in heparinized tubes and centrifuge to separate the plasma.[5]

-

For tissue samples, homogenize in a suitable buffer on ice.

-

For cell samples, lyse the cells using appropriate methods to release intracellular thiols.

-

-

(Optional) Reduction of Disulfides: For the determination of total thiols, a reduction step is necessary.

-

To your sample, add sodium borohydride (NaBH₄) to convert oxidized thiols (disulfides) to their reduced forms.[3] The exact concentration and incubation time should be optimized.

-

-

Derivatization Reaction:

-

In a microcentrifuge tube, combine the sample (or standard) with a reaction buffer to maintain an alkaline pH (e.g., pH 8-9), which facilitates the reaction.[6]

-

Add 1-octanol to the mixture.[3]

-

Add the mBBr stock solution to initiate the derivatization. The final concentration of mBBr should be in excess of the total thiol concentration.

-

Incubate the reaction mixture in the dark at room temperature or slightly elevated temperature (e.g., 37°C) for a sufficient time (e.g., 15-45 minutes) to ensure complete derivatization.[1]

-

Stop the reaction by adding an acid (e.g., methanesulfonic acid or acetic acid) to lower the pH.[7]

-

-

Sample Clean-up:

-

Centrifuge the reaction mixture to pellet any precipitated proteins or debris.

-

Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

-

HPLC and Fluorescence Detection

-

HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, and fluorescence detector.

-

Column: A reversed-phase C18 column is commonly used.[3]

-

Fluorescence Detector Wavelengths:

-

Injection Volume: Typically 10-20 µL.

-

Flow Rate: 1.0 mL/min.[3]

Illustrative HPLC Gradient Program

The following is an example of a gradient elution program. This will likely require optimization for specific applications and columns.

| Time (minutes) | % Mobile Phase A (0.1% TFA in Water) | % Mobile Phase B (0.1% TFA in ACN) |

| 0 | 95 | 5 |

| 5 | 95 | 5 |

| 11 | 92 | 8 |

| 18 | 85 | 15 |

| 20 | 70 | 30 |

| 25 | 60 | 40 |

| 26 | 50 | 50 |

| 30 | 30 | 70 |

| 33 | 95 | 5 |

| 35 | 95 | 5 |

This gradient is adapted from a published method and serves as a starting point for method development.[3]

Data Presentation

Linearity of Detector Response for Total Thiols

The following table summarizes the linearity ranges for various thiols derivatized with monothis compound, as reported in a study analyzing human plasma.[3]

| Analyte | Linearity Range |

| Human Serum Albumin | 1.76–30.0 mg/mL |

| α-Lipoic Acid | 0.29–5.0 nmol/mL |

| Glutathione (GSH) | 1.16–35 nmol/mL |

| Cysteine (Cys) | 9.83–450.0 nmol/mL |

| Homocysteine (Hcy) | 0.55–40.0 nmol/mL |

| N-acetyl-L-cysteine (NAC) | 0.34–50.0 nmol/mL |

| Cysteinylglycine (Cys-Gly) | 1.45–45.0 nmol/mL |

Recovery values for these analytes were reported to be in the range of 85.16–119.48%.[3]

Visualizations

Caption: Experimental workflow for the analysis of thiols using this compound derivatization and HPLC.

Caption: Logical flow of thiol derivatization and detection.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cris.tau.ac.il [cris.tau.ac.il]

- 3. mdpi.com [mdpi.com]

- 4. Methodologies for the application of monothis compound to the simultaneous analysis of soluble and protein thiol components of biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A monothis compound-based assay to measure the pharmacokinetic profile of reactive sulphide species in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. scispace.com [scispace.com]

Application Notes & Protocols: Pre-column Derivatization of Cysteine with Bromobimane for HPLC Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The accurate quantification of cysteine, a crucial amino acid involved in various physiological and pathological processes, is of significant interest in biomedical research and drug development.[1] Cysteine and other low-molecular-weight thiols are powerful antioxidants that protect cells from oxidative stress and are considered important disease biomarkers.[1][2] Due to their susceptibility to oxidation, direct analysis of thiols can be challenging. Pre-column derivatization with a fluorescent labeling agent like monobromobimane (mBBr) offers a sensitive and reliable method for their quantification. This technique involves the reaction of the thiol group of cysteine with mBBr to form a stable, highly fluorescent derivative that can be readily separated and detected by reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.[1][2][3] This approach enhances both the sensitivity and selectivity of the analysis.[4]

Principle of the Method:

The methodology is centered on the nucleophilic substitution reaction between the thiol group of cysteine and monothis compound. This reaction results in the formation of a stable thioether linkage, yielding a fluorescent cysteine-bimane adduct. For the analysis of total cysteine, which includes both the reduced form (cysteine) and the oxidized form (cystine), a reduction step is necessary prior to derivatization to convert disulfide bonds back to free thiol groups.[2][3] This is often achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or dithiothreitol (B142953) (DTT).[2][3] The resulting fluorescent derivatives are then separated by RP-HPLC and quantified using a fluorescence detector.[1][2]

Chemical Reaction

The derivatization of cysteine with monothis compound proceeds via a nucleophilic substitution reaction. The sulfur atom of the cysteine thiol group acts as a nucleophile, attacking the carbon atom attached to the bromine atom in monothis compound, leading to the formation of a stable, fluorescent thioether derivative.

Caption: Chemical reaction of cysteine with this compound.

Experimental Protocols

This section provides detailed methodologies for the pre-column derivatization of cysteine with this compound.

Protocol 1: Analysis of Total Cysteine in Human Plasma

This protocol is adapted for the simultaneous determination of several low-molecular-weight thiols, including cysteine, in human plasma.[2]

1. Materials and Reagents:

-

Monothis compound (mBBr)

-

Sodium borohydride (NaBH₄)

-

Cysteine standards

-

Human plasma

-

Perchloric acid (PCA) or Metaphosphoric acid (MPA)

-

N-ethylmorpholine or HEPPS buffer

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (HCl)

2. Sample Preparation and Reduction:

-

To 100 µL of plasma, add 100 µL of 10% (w/v) metaphosphoric acid to precipitate proteins.

-

Vortex the mixture for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube.

-

To reduce disulfide bonds, add a freshly prepared solution of sodium borohydride (NaBH₄). The final concentration should be sufficient to ensure complete reduction.

-

Incubate the mixture for 30 minutes at room temperature in the dark.

3. Derivatization Procedure:

-

Prepare a derivatization buffer (e.g., N-ethylmorpholine buffer, pH 9.5).[2]

-

Prepare a fresh solution of monothis compound in acetonitrile.

-

To the reduced sample, add the derivatization buffer and the mBBr solution. A 70-fold excess of mBBr is recommended.[1]

-

Vortex the mixture and incubate for 10 minutes at room temperature in the dark.[1][2]

-

Stop the reaction by adding 200 µL of 1 M HCl to lower the pH to 3.[2]

-

The derivatized sample is now ready for HPLC analysis.

4. HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: Aqueous buffer (e.g., ammonium (B1175870) nitrate/formate buffer, pH 3.9)[5]

-

Mobile Phase B: Acetonitrile

-

Gradient: A suitable gradient to separate the cysteine-bimane adduct from other components. For example, a linear gradient from 8.7% to 11.1% acetonitrile over 7 minutes.[5]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Fluorescence Detection: Excitation at 378 nm and emission at 492 nm.[1][2]

Protocol 2: Analysis of Reduced Cysteine in Cell Extracts

This protocol is suitable for determining the levels of reduced cysteine in cellular samples.

1. Materials and Reagents:

-

Monothis compound (mBBr)

-

Cysteine standards

-

Cell culture and lysis buffer

-

Methanesulfonic acid[6]

-

HEPES buffer (pH 8.0)[6]

-

Diethylenetriaminepentaacetic acid (DTPA)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

2. Sample Preparation:

-

Harvest cells and wash with phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer containing a chelating agent like DTPA to prevent metal-catalyzed oxidation.

-

Precipitate proteins by adding methanesulfonic acid.[6]

-

Centrifuge at high speed to pellet the protein precipitate.

-

Collect the supernatant for derivatization.

3. Derivatization Procedure:

-

Prepare a fresh solution of 2-3 mM mBBr in acetonitrile.[6]

-

In a microcentrifuge tube, mix the cell extract supernatant with 50 mM HEPES buffer (pH 8.0) containing 5 mM DTPA.[6]

-

Add the mBBr solution to the mixture.

-

Incubate for 10 minutes at room temperature under dim lighting.[6]

-

Acidify the reaction mixture with methanesulfonic acid to stop the reaction and stabilize the derivatives.[6]

-

Centrifuge the sample again before transferring to an HPLC vial.

4. HPLC Conditions:

-

Follow the HPLC conditions as described in Protocol 1, with potential adjustments to the gradient to optimize separation for the specific cellular matrix.

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of cysteine and other thiols using pre-column derivatization with this compound.

Table 1: Linearity Ranges for Thiol-Bimane Derivatives

| Analyte | Linearity Range (nmol/mL) | Reference |

| Cysteine | 9.83–450.0 | [2] |

| Homocysteine | 0.55–40.0 | [2] |

| Glutathione (B108866) | 1.16–35.0 | [2] |

| N-acetyl-L-cysteine | 0.34–50.0 | [2] |

| Cysteinylglycine | 1.45–45.0 | [2] |

Table 2: Method Validation Parameters

| Parameter | Value | Reference |

| Recovery | ||

| Cysteine | 97.6 ± 1.2% | [7] |

| Glutathione | 97.4 ± 1.4% | [7] |

| γ-glutamylcysteine | 96.7 ± 1.6% | [7] |

| Overall Thiols | 85.16–119.48% | [2] |

| Limit of Detection (LOD) | ||

| Cysteine | 5 x 10⁻⁸ M | [8][9] |

| Glutathione | 3 x 10⁻⁸ M | [8][9] |

| Retention Times | ||

| Cysteine | 5.14 min | [1][2] |

| Cysteinylglycine | 9.63 min | [1][2] |

| Homocysteine | 12.30 min | [1][2] |

| Glutathione | 13.76 min | [1][2] |

| N-acetyl-L-cysteine | 17.07 min | [1][2] |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the analysis of cysteine using pre-column derivatization with this compound.

Caption: Experimental workflow for cysteine analysis.

Applications in Drug Development

The precise measurement of cysteine and other thiols is critical in various stages of drug development:

-

Pharmacokinetic Studies: This method can be employed to measure the levels of thiol-containing drugs or their metabolites in biological fluids, providing essential pharmacokinetic data.[10]

-

Pharmacodynamic Assessments: By monitoring changes in endogenous thiol levels, researchers can assess the pharmacodynamic effects of drugs, particularly those that modulate oxidative stress.

-

Toxicology Studies: Alterations in cellular thiol status can be an indicator of drug-induced toxicity. This analytical method provides a tool to monitor such changes.

-

Biomarker Discovery and Monitoring: Cysteine and other thiols serve as biomarkers for various diseases.[2] This method can be used in clinical trials to monitor disease progression and therapeutic response.

References

- 1. Simultaneous Determination of Human Serum Albumin and Low-Molecular-Weight Thiols after Derivatization with Monothis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous Determination of Human Serum Albumin and Low-Molecular-Weight Thiols after Derivatization with Monothis compound [mdpi.com]

- 3. Methodologies for the application of monothis compound to the simultaneous analysis of soluble and protein thiol components of biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The application of chemical derivatization to clinical drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. [mdpi.com]

- 8. Determination of intracellular glutathione and cysteine using HPLC with a monolithic column after derivatization with monothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A monothis compound-based assay to measure the pharmacokinetic profile of reactive sulphide species in blood - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Protein Thiol Redox Status with Bromobimane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The redox state of protein thiols is a critical regulator of protein function and cellular signaling pathways. Aberrant protein thiol redox status is implicated in numerous diseases, making its measurement essential for both basic research and drug development. Monobromobimane (mBBr) is a widely used fluorescent probe for the specific labeling and quantification of thiol groups in biological samples. mBBr itself is essentially non-fluorescent but forms a stable, highly fluorescent thioether adduct upon reaction with the sulfhydryl group of cysteine residues.[1][2][3] This reaction allows for the sensitive detection and quantification of both free and total protein thiols.

These application notes provide a comprehensive overview and detailed protocols for the use of monothis compound in assessing protein thiol redox status.

Principle of the Method

Monothis compound reacts specifically with the thiolate anion (R-S⁻) of cysteine residues in proteins.[4] This nucleophilic substitution reaction results in the formation of a fluorescent protein-bimane adduct, which can be detected and quantified using fluorescence spectroscopy or chromatography. The reaction is typically carried out at a slightly alkaline pH to favor the deprotonation of the thiol group.[5] The fluorescence of the resulting adduct can be measured with excitation around 380-390 nm and emission in the range of 478-492 nm.[1][6]

To assess the complete thiol redox status, two key measurements are performed:

-

Free Protein Thiols: Direct labeling of the sample with mBBr to quantify the amount of reduced, accessible cysteine residues.

-

Total Protein Thiols: Pre-treatment of the sample with a reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to reduce any disulfide bonds.[7][8] Subsequent labeling with mBBr then quantifies the total amount of cysteine residues in the protein, both those that were initially free and those that were in disulfide bonds.

The difference between the total and free thiol content provides an estimate of the amount of oxidized thiols in the protein sample.

Data Presentation

Quantitative Parameters for this compound Labeling

| Parameter | Value | Source |

| mBBr Stock Solution | 10 mM in anhydrous DMSO or DMF | |

| Protein Concentration | 1-10 mg/mL | [9][10] |

| mBBr:Protein Molar Ratio | 10:1 to 20:1 (optimization recommended) | |

| Reaction Buffer pH | 7.0 - 7.5 (for free thiols) | [9] |

| Reaction Buffer pH (optimized) | 9.5 (for total thiols after reduction) | [5] |

| Incubation Time | 2 hours at room temperature or overnight at 4°C | [11] |

| Incubation Time (optimized) | 10 minutes at room temperature | [5] |

| Excitation Wavelength | ~380 - 390 nm | [12] |

| Emission Wavelength | ~478 - 492 nm | [1][6] |

Linearity Ranges for Thiol Quantification using mBBr and HPLC-FLD

| Analyte | Linearity Range | Source |

| Human Serum Albumin | 1.76–30.0 mg/mL | [5][6] |

| Glutathione (B108866) | 1.16–35 nmol/mL | [5][6] |

| Cysteine | 9.83–450.0 nmol/mL | [5][6] |

| Homocysteine | 0.55–40.0 nmol/mL | [5][6] |

| N-acetyl-L-cysteine | 0.34–50.0 nmol/mL | [5][6] |

| Cysteinylglycine | 1.45–45.0 nmol/mL | [5][6] |

Experimental Protocols

Materials and Reagents

-

Monothis compound (mBBr)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Phosphate Buffered Saline (PBS), Tris buffer, or HEPES buffer

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Bovine Serum Albumin (BSA) or a relevant protein standard

-

Perchloric acid (PCA) or Trichloroacetic acid (TCA)

-

Microcentrifuge tubes

-

Fluorometer or HPLC with a fluorescence detector

Protocol 1: Measurement of Free Protein Thiols

This protocol details the labeling of accessible, reduced cysteine residues in a protein sample.

-

Sample Preparation:

-

mBBr Stock Solution Preparation:

-

Prepare a 10 mM stock solution of mBBr in anhydrous DMSO or DMF. Store unused stock solution in the dark at -20°C for up to one month.

-

-

Labeling Reaction:

-

Add the mBBr stock solution to the protein solution to achieve a final molar ratio of mBBr to protein between 10:1 and 20:1. It is recommended to optimize this ratio for each specific protein.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[11]

-

-

Quenching the Reaction (Optional):

-

To stop the labeling reaction, an excess of a low molecular weight thiol such as glutathione or mercaptoethanol can be added to consume the remaining mBBr.[11]

-

-

Protein Precipitation and Washing:

-

Precipitate the labeled protein by adding an equal volume of ice-cold 10% TCA or 5% PCA.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein.

-

Carefully remove the supernatant which contains unreacted mBBr and mBBr adducts of low molecular weight thiols.

-

Wash the protein pellet twice with the precipitation solution (TCA or PCA) to remove any remaining non-protein-bound fluorescence.

-

-

Quantification:

-

Resuspend the washed protein pellet in a suitable buffer (e.g., PBS containing SDS for solubilization).

-